![molecular formula C10H19ClN2O2 B3032471 6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hcl CAS No. 1951439-77-2](/img/structure/B3032471.png)
6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hcl
Overview
Description
6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hcl is a compound that falls within the category of azabicyclohexanes, which are bicyclic structures containing a nitrogen atom within the ring system. These compounds are of significant interest due to their potential as intermediates in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of azabicyclohexane derivatives often involves the use of cyclopropanation of amino acid derivatives, which can be mediated by titanium(IV) . Other methods include intermolecular [2+2] photocycloaddition , Diels-Alder reactions , and insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom . These methods provide a variety of azabicyclohexanes with high yields and the potential for introducing chirality into the molecule .
Molecular Structure Analysis
The molecular structure of azabicyclohexanes is characterized by a three-membered ring fused to a larger ring, with the nitrogen atom typically positioned at the bridgehead. This unique structure imparts rigidity and can influence the stereochemical outcomes of reactions . The presence of the Boc (tert-butoxycarbonyl) group provides a means of protecting the amino functionality during synthetic transformations .
Chemical Reactions Analysis
Azabicyclohexanes can undergo a variety of chemical reactions, including selective rearrangement, ring cleavage to form pyrrolidinones, and ring opening to yield dihydropyridinones or tricyclopiperidinones . They can also serve as precursors for the synthesis of complex molecules such as epibatidine and its analogs , and can be transformed into azetidin-2-ones, which are valuable building blocks for carbapenem antibiotics .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclohexanes are influenced by their bicyclic structure and the substituents attached to the rings. The Boc group, in particular, is a common protecting group that can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom . The rigidity of the azabicyclohexane framework can also affect the compound's solubility, boiling point, and stability .
Scientific Research Applications
Sources and Environmental Impact of Hazardous Chemicals
- Research has identified the sources, characteristics, and disposal methods of hazardous wastes containing certain chemicals. The study discusses the environmental persistence and toxicity of these compounds, highlighting the importance of proper waste management and treatment technologies to mitigate their impact on the environment (Quinlivan, Ghassemi, & Leshendok, 1975).
Photocatalysis and Material Science
- Investigations into materials like (BiO)2CO3 (BOC) for applications in photocatalysis, healthcare, and supercapacitors have been reviewed. The review emphasizes modification strategies to enhance photocatalytic performance, underscoring the significance of material science in developing technologies for environmental and energy applications (Ni, Sun, Zhang, & Dong, 2016).
Bioremediation of Environmental Pollutants
- A study on the bioremediation of lindane (hexachlorocyclohexane, HCH), a persistent organic pollutant, explores microbial strategies for decontaminating polluted sites. This research highlights the potential of microorganisms to degrade toxic compounds, contributing to cleaner and safer environments (Boudh, Tiwari, & Singh, 2017).
Synthesis and Transformation of Functionalized Compounds
- The application of metathesis reactions in synthesizing and transforming functionalized β-amino acid derivatives demonstrates the importance of chemical synthesis techniques in creating compounds with potential pharmaceutical applications (Kiss, Kardos, Vass, & Fülöp, 2018).
Antioxidant Properties of Phytochemicals
- Research on the structure-activity relationships of hydroxycinnamic acids (HCAs) focuses on their in vitro antioxidant activity. This work contributes to understanding how modifications at the molecular level can enhance antioxidant properties, which is crucial for developing therapeutic agents against oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-6-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8;/h6-8,11H,4-5H2,1-3H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRQZAIOWPIKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride | |
CAS RN |
1951439-77-2 | |
| Record name | Carbamic acid, N-3-azabicyclo[3.1.0]hex-6-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




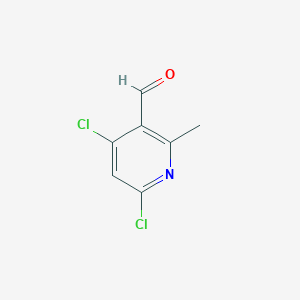
![6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3032393.png)
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid](/img/structure/B3032394.png)



![3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol](/img/structure/B3032403.png)
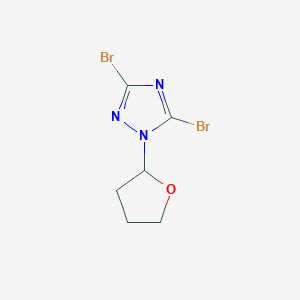
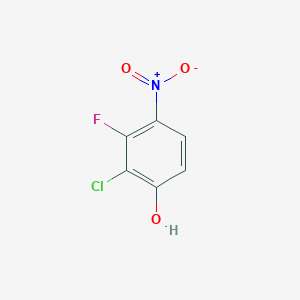
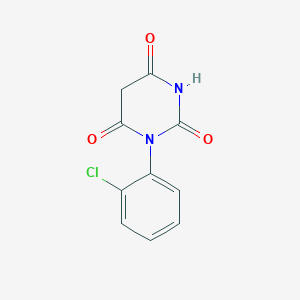
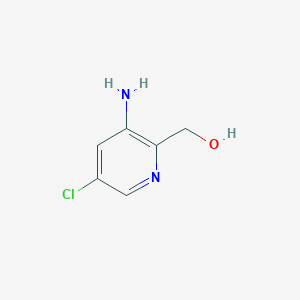
![Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3032409.png)
![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)-](/img/structure/B3032410.png)